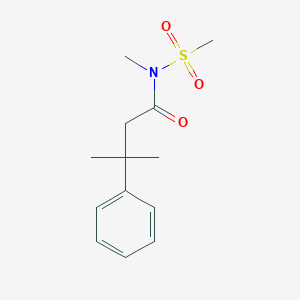![molecular formula C10H19NO2S2 B7583848 4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as MTSA and has been studied for its potential use in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
MTSA has been studied for its potential use in various fields such as medicine, agriculture, and material science. In medicine, MTSA has been shown to have antitumor activity and has been studied for its potential use in cancer treatment. In agriculture, MTSA has been shown to have insecticidal activity and has been studied for its potential use as a pesticide. In material science, MTSA has been studied for its potential use in the synthesis of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of MTSA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. MTSA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has been studied for its potential use in cancer treatment.
Biochemical and Physiological Effects:
MTSA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MTSA has antitumor activity and inhibits the growth of cancer cells. MTSA has also been shown to have insecticidal activity and has been studied for its potential use as a pesticide. In addition, MTSA has been shown to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTSA has several advantages for lab experiments, including its high purity and stability. However, MTSA also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of MTSA. One potential direction is the further study of its antitumor activity and its potential use in cancer treatment. Another potential direction is the study of its insecticidal activity and its potential use as a pesticide. In addition, the study of the mechanism of action of MTSA and its potential use in the treatment of inflammatory diseases is another potential direction for future research.
Métodos De Síntesis
MTSA can be synthesized through a multistep process, which involves the reaction of thiosemicarbazide with 1,4-dibromobutane to obtain 1,4-bis(thiosemicarbazido)butane. This compound is then reacted with methylsulfonyl chloride in the presence of a base to obtain 4-methylsulfonyl-1-thia-4-azaspiro[5.5]undecane.
Propiedades
IUPAC Name |
4-methylsulfonyl-1-thia-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S2/c1-15(12,13)11-7-8-14-10(9-11)5-3-2-4-6-10/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUGACBSRORAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCSC2(C1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-(9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carbonyl)pyrrole-3-carbonitrile](/img/structure/B7583765.png)




![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)

![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)
![N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583856.png)
